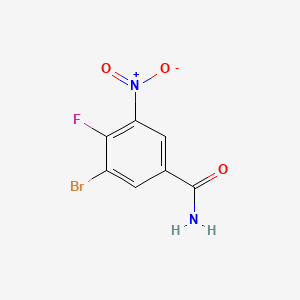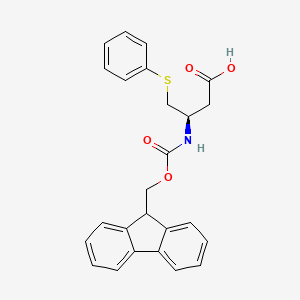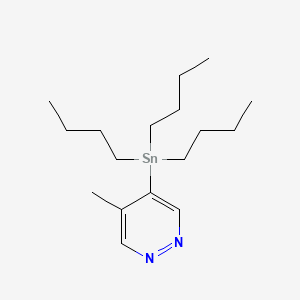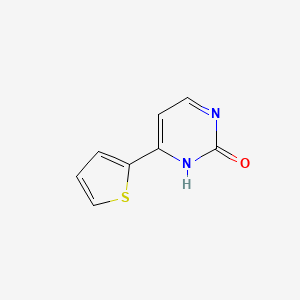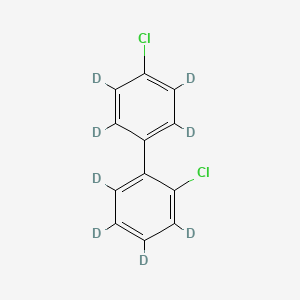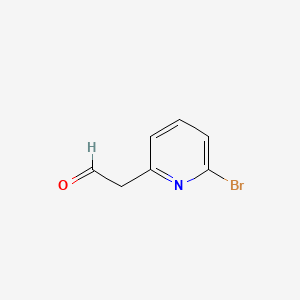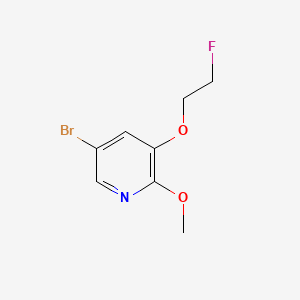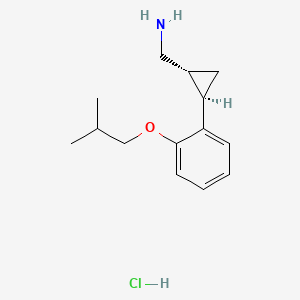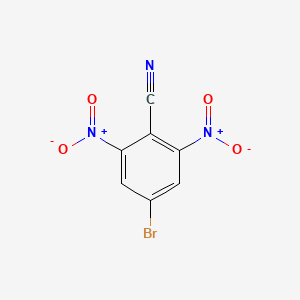![molecular formula C7H7BN2O2 B571847 (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid CAS No. 1253911-17-9](/img/structure/B571847.png)
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is a chemical compound with the CAS Number: 1253911-17-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is 1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .It is stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
Chemistry and Properties
The chemistry and properties of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are significant in the context of heterocyclic compounds, which are vital in the design of kinase inhibitors. The versatility of pyrazolo[3,4-b]pyridine, a related scaffold, highlights the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in interacting with kinases through multiple binding modes. This underlines the scaffold's importance in drug design, especially for targeting various kinase-related diseases. The comprehensive review of pyrazolo[3,4-b]pyridine kinase inhibitors showcases the relevance of such structures in medicinal chemistry and their broad application across a range of kinase targets (Wenglowsky, 2013).
Biological and Electrochemical Activity
Boron-containing compounds, including boronic acids, have demonstrated significant biological and electrochemical activities. Their synthesis and the study of their properties have led to advances in medicinal chemistry and materials science. These activities include potential applications in drug discovery, where boronic acids are explored for enhancing the potency of drugs or improving their pharmacokinetics profiles. The design and discovery of boronic acid drugs have shown a steady increase, highlighting the role of boronic acids in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Sensor Development
Boronic acids have been extensively utilized in the development of chemical sensors due to their ability to form reversible covalent bonds with Lewis bases and polyols. This property has facilitated the creation of sensors for recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The development of boronic acid sensors with double recognition sites has significantly improved their binding affinity and selectivity, showcasing the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in sensor technology (Bian et al., 2019).
Environmental and Agricultural Applications
The study of boron-containing compounds, including boronic acids, extends beyond medicinal chemistry and sensor technology to environmental and agricultural applications. For instance, the removal of boron species by layered double hydroxides (LDHs) has shown efficacy in treating boron-contaminated water. This application is crucial in areas where boron toxicity is a concern for human and animal health. LDHs offer a promising method for boron removal, contributing to safer drinking water and environmental conservation (Theiss, Ayoko, & Frost, 2013).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZVSHODUJUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2)N=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737399 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid | |
CAS RN |
1253911-17-9 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

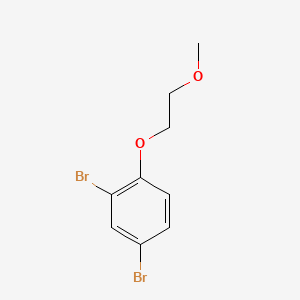
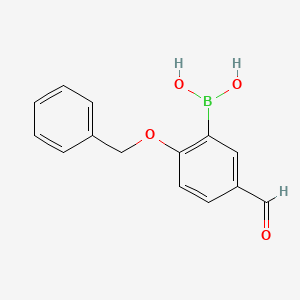
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)
